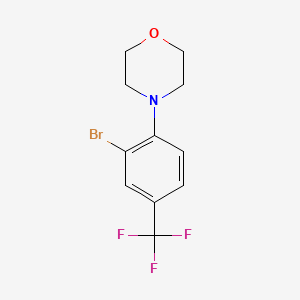

4-(2-溴-4-(三氟甲基)苯基)吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine is a compound that features a morpholine ring, which is known to be a versatile moiety in medicinal chemistry due to its electron-donating properties. The presence of a bromo and trifluoromethyl group on the phenyl ring can significantly influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets .

Synthesis Analysis

The synthesis of compounds related to 4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine often involves palladium-catalyzed cross-coupling reactions, as seen in the development of a novel safety-catch amine protection group that can be activated and then cleaved under mild conditions . Additionally, the Buchwald–Hartwig amination is a common method used to introduce the morpholine moiety into aromatic compounds, as demonstrated in the synthesis of quinolines with morpholine substituents .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single crystal X-ray diffraction. For instance, a compound with a morpholine and a fluoro-phenyl group was found to belong to the monoclinic system with specific lattice parameters, indicating the precise three-dimensional arrangement of atoms within the crystal . Similarly, the crystal structure of a bromo-dichloro-nitro-buta-diene with a morpholine ring was determined, revealing the conformation of the morpholine ring and its spatial relationship with other substituents .

Chemical Reactions Analysis

Compounds containing the morpholine moiety can undergo various chemical reactions. For example, the reaction of a bromophenyl-morpholino compound with Grignard reagents yields a series of tertiary amino alcohols . Moreover, the morpholine ring can participate in condensation reactions to form complex molecules with potential biological activity, as seen in the synthesis of an indazole carboxamide derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their substituents. The introduction of electron-withdrawing groups such as trifluoromethyl can affect the absorption spectra and electronic properties of the molecule . The photophysical properties of quinolines with morpholine substituents have been studied, revealing intraligand and charge-transfer type transitions . Additionally, the antimicrobial activities of substituted enones with a morpholine group have been evaluated, demonstrating the influence of substituents on biological activity .

科学研究应用

光物理学和生物分子结合

- 合成了新系列的2-(芳基/杂环芳基)-6-(吗啉-4-基/吡咯烷-1-基)-(4-三氟甲基)喹啉,其中涉及4-(2-溴-4-(三氟甲基)苯基)吗啉。这项研究展示了与芳香结构一致的光物理性质,并与ct-DNA有显著的相互作用,这可以归因于π-堆积和/或氢键相互作用 (Bonacorso et al., 2018)。

结构和光谱分析

- 含有4-(2-溴-4-(三氟甲基)苯基)吗啉的吗啉绿衍生物显示吸收光谱的变化,表明吗啉基作为电子给体比二乙基氨基团效率低 (Hepworth et al., 1993)。

合成和晶体结构

- 从涉及4-(2-溴-4-(三氟甲基)苯基)吗啉的反应中合成的化合物,通过NMR、IR、质谱研究和X射线衍射进行了表征,有助于理解分子结构并在材料科学中的潜在应用 (Ibiş等,2010)。

生物活性

- 涉及4-(2-溴-4-(三氟甲基)苯基)吗啉衍生物的研究表明具有显著的生物活性,如抗菌和抗肿瘤性能,这对于新治疗剂的开发至关重要 (Ji et al., 2018),(Mamatha S.V et al., 2019)。

抗抑郁特性

- 针对4-(2-溴-4-(三氟甲基)苯基)吗啉的特定衍生物的合成研究,如3-甲基-5-苯基-2-(3-氟苯基)吗啉盐酸盐,表明具有潜在的抗抑郁活性 (Yuan, 2012)。

光疗应用

- 在癌症光疗研究中,合成了含有4-(2-溴-4-(三氟甲基)苯基)吗啉的衍生物,用于双模成像引导的协同光动力疗法和光热疗法,显示在肿瘤微环境中性能增强 (Tang et al., 2019)。

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

属性

IUPAC Name |

4-[2-bromo-4-(trifluoromethyl)phenyl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3NO/c12-9-7-8(11(13,14)15)1-2-10(9)16-3-5-17-6-4-16/h1-2,7H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOXTIRRUBMZKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594636 |

Source

|

| Record name | 4-[2-Bromo-4-(trifluoromethyl)phenyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine | |

CAS RN |

892502-13-5 |

Source

|

| Record name | 4-[2-Bromo-4-(trifluoromethyl)phenyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。